2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

Beschreibung

Structural Characterization of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

IUPAC Nomenclature and Systematic Identification

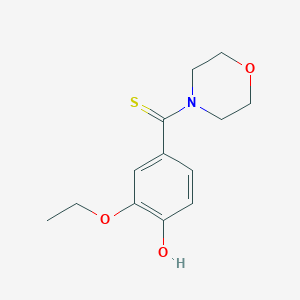

This compound represents a complex heterocyclic molecule that combines multiple functional groups within a single molecular framework. The systematic IUPAC nomenclature for this compound is (3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione, which accurately describes the structural arrangement of the constituent moieties. The compound is registered in chemical databases under the CAS Registry Number 309954-11-8 and carries the PubChem Compound Identification (CID) number 682680.

The molecular formula C₁₃H₁₇NO₃S indicates the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 267.35 g/mol. The structural complexity arises from the integration of three distinct chemical moieties: an ethoxy-substituted phenol ring, a morpholine heterocycle, and a thiocarbonyl functional group that serves as a bridging element between the aromatic and heterocyclic components.

The compound's simplified molecular-input line-entry system (SMILES) notation is represented as CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier (InChI) key DGNXUZXQVCKITP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. These standardized identifiers facilitate consistent communication and data exchange within the scientific community.

Alternative nomenclature systems include the designation as 2-ethoxy-4-(morpholine-4-carbothioyl)phenol, which emphasizes the morpholine substituent and thiocarbonyl linkage. The compound has been catalogued under various database-specific identifiers, including ChEMBL ID CHEMBL1449939, which indicates its inclusion in bioactivity databases. The systematic organization of these identifiers reflects the compound's significance in pharmaceutical and chemical research contexts.

Molecular Geometry and Crystallographic Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features that influence its chemical reactivity and biological activity. The phenolic ring system adopts a planar configuration typical of aromatic compounds, with the ethoxy substituent at the 2-position introducing conformational flexibility through rotation around the C-O-C linkage. The hydroxyl group at the 4-position participates in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

The morpholine ring component exists predominantly in a chair conformation, consistent with established conformational preferences for six-membered heterocycles containing both nitrogen and oxygen heteroatoms. Spectroscopic investigations of morpholine derivatives have demonstrated that the chair conformation represents the most thermodynamically stable arrangement, with conformational equilibria favoring the equatorial orientation of substituents. The morpholine ring in this compound exhibits characteristic N-C and C-O bond lengths that reflect the electron-withdrawing influence of the thiocarbonyl substituent.

The thiocarbonyl functional group (C=S) represents a critical structural element that determines many of the compound's chemical properties. The carbon-sulfur double bond exhibits partial ionic character due to the electronegativity difference between carbon and sulfur, resulting in polarization that influences reactivity patterns. The thiocarbonyl group adopts a planar geometry that facilitates conjugation with both the aromatic ring system and the morpholine nitrogen lone pair, creating an extended π-electron system.

Conformational analysis reveals multiple rotational isomers arising from rotation around single bonds, particularly the C-N bond connecting the morpholine ring to the thiocarbonyl group. These conformational variations contribute to the compound's dynamic behavior in solution and influence its interaction with biological targets. The overall molecular geometry represents a balance between steric interactions, electronic effects, and hydrogen bonding stabilization.

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

The infrared spectroscopic profile of this compound provides diagnostic information for functional group identification and structural confirmation. The phenolic hydroxyl group generates a characteristic broad absorption band in the region between 3500-3200 cm⁻¹, reflecting O-H stretching vibrations that are influenced by intermolecular hydrogen bonding. The specific frequency and bandwidth of this absorption depend on the extent of hydrogen bonding interactions in the solid state or concentrated solutions.

The aromatic C-H stretching vibrations appear in the region between 3100-3000 cm⁻¹, providing evidence for the presence of the substituted benzene ring. These absorptions are typically sharp and well-defined, contrasting with the broader aliphatic C-H stretching bands that occur between 3000-2850 cm⁻¹ and arise from the ethoxy substituent and morpholine ring methylene groups. The multiplicity and intensity patterns of these C-H stretching modes reflect the diverse chemical environments of hydrogen atoms within the molecule.

The thiocarbonyl C=S stretching frequency represents one of the most diagnostic features of the infrared spectrum. Research on thiocarbonyl compounds has established that C=S stretching frequencies typically occur in the region between 1025-1225 cm⁻¹ when the thiocarbonyl group is not directly bonded to nitrogen. However, in nitrogen-containing thiocarbonyl derivatives such as this compound, strong vibrational coupling effects result in the appearance of three characteristic absorption bands designated as the "N-C=S bands". These bands consistently appear in the regions 1395-1570 cm⁻¹, 1260-1420 cm⁻¹, and 940-1140 cm⁻¹, arising from mixed vibrations involving the N-C=S moiety.

The aromatic C=C stretching vibrations generate medium-intensity absorptions in the region between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, characteristic of substituted benzene rings. The C-O stretching modes associated with both the phenolic hydroxyl and ethoxy ether linkages produce strong absorptions in the region between 1320-1000 cm⁻¹. The morpholine ring contributes additional C-N and C-O stretching vibrations that overlap with other spectral features, requiring careful spectral analysis for complete assignment.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. The ¹H NMR spectrum exhibits characteristic signal patterns that reflect the diverse chemical environments of hydrogen atoms within the molecule. The aromatic protons generate signals in the downfield region between 6.5-7.5 ppm, with coupling patterns that reflect the substitution pattern on the benzene ring.

The ethoxy substituent produces a characteristic ethyl pattern consisting of a triplet for the methyl group at approximately 1.2-1.4 ppm and a quartet for the methylene group at 4.0-4.2 ppm. The integration ratio and coupling constants confirm the presence of the OCH₂CH₃ moiety and its connectivity to the aromatic ring. The phenolic hydroxyl proton appears as a broad singlet in the range 5-10 ppm, with the exact chemical shift dependent on hydrogen bonding interactions and exchange phenomena.

The morpholine ring protons exhibit complex multipicity patterns arising from the chair conformation and the magnetic non-equivalence of axial and equatorial positions. Research on morpholine conformational dynamics has demonstrated that the ring exists in rapid equilibrium between chair conformers, with spectroscopic studies revealing distinct vibrational signatures for different conformational states. The N-CH₂ protons adjacent to nitrogen typically appear at 3.5-4.0 ppm, while the O-CH₂ protons near oxygen resonate at 3.6-3.8 ppm.

¹³C NMR spectroscopy provides complementary structural information, with the thiocarbonyl carbon representing the most distinctive feature of the spectrum. Thiocarbonyl carbons typically resonate in the range 180-220 ppm, significantly downfield from typical carbonyl carbons due to the lower electronegativity of sulfur compared to oxygen. The aromatic carbons appear in the characteristic range of 120-160 ppm, with substituted positions exhibiting distinct chemical shifts that reflect the electronic influence of substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 267, corresponding to the molecular weight of the intact compound. The isotope pattern reflects the natural abundance of sulfur isotopes, with the M+2 peak providing evidence for the presence of sulfur within the molecular framework.

Fragmentation of the molecular ion proceeds through several competing pathways that reflect the relative bond strengths and stability of resulting fragment ions. Loss of the ethoxy group (C₂H₅O, 45 mass units) represents a common fragmentation pathway, generating a fragment ion at m/z 222. This fragmentation occurs through α-cleavage adjacent to the oxygen atom, a well-established mechanism in the mass spectrometry of ethers and phenolic ethers.

The morpholine ring system contributes to distinctive fragmentation patterns, with loss of the entire morpholine moiety (C₄H₈NO, 86 mass units) producing a fragment ion at m/z 181. This fragmentation involves cleavage of the C-N bond connecting the morpholine ring to the thiocarbonyl group, followed by hydrogen rearrangement processes. The resulting fragment retains the phenolic and thiocarbonyl functionalities, providing insight into the structural organization of the molecule.

Base peak formation typically involves the generation of stable fragment ions through multiple fragmentation steps. The morpholine ring can undergo ring-opening fragmentation to generate linear fragments, while the aromatic ring system tends to remain intact due to its inherent stability. The thiocarbonyl group influences fragmentation patterns through its electron-withdrawing properties and the relative weakness of C-S bonds compared to C-O bonds.

Eigenschaften

IUPAC Name |

(3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXUZXQVCKITP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Catechol

Catechol (1,2-dihydroxybenzene) undergoes selective mono-alkylation using diethyl sulfate in the presence of a base:

Conditions :

Advantages : High selectivity for ortho-substitution due to steric hindrance at the para position.

Limitations : Requires careful control of stoichiometry to prevent di-alkylation.

Alternative Route via Diazonium Salts

A less common approach involves diazotization of 2-aminophenol followed by hydrolysis:

Conditions :

-

Reagents : Sodium nitrite, hydrochloric acid, ethanol

Introducing the Morpholinylcarbothioyl Group

The thiocarbonyl-morpholine moiety is introduced via nucleophilic substitution or thiocarbonylation.

Thiocarbonylation of 4-Halo-2-ethoxyphenol

4-Bromo-2-ethoxyphenol reacts with morpholine-4-carbothioamide in the presence of a copper catalyst:

Conditions :

-

Catalyst : CuI (5 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 110°C, 12 hours

Side Reactions :

-

Homocoupling of aryl halides.

-

Decomposition of the thiocarbonyl group under prolonged heating.

Direct Thiocarbamoylation Using Lawesson’s Reagent

A one-pot method involves treating 4-amino-2-ethoxyphenol with morpholine and Lawesson’s reagent:

Conditions :

-

Reagent : Lawesson’s reagent (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Reflux, 6 hours

Process Optimization and Technological Innovations

Recent advancements in reactor design and process intensification offer promising avenues for improving yield and purity.

Ultrasonic-Assisted Pipeline Reactors

Adopting technology from 4-phenoxyphenol synthesis, ultrasonic irradiation enhances mass transfer and reduces reaction time:

Solvent-Free Mechanochemical Synthesis

Grinding 2-ethoxyphenol with morpholine-4-carbonyl chloride and elemental sulfur in a ball mill:

Conditions :

-

Time : 2 hours

-

Yield : ~72% (preliminary data)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiocarbonylation (CuI) | 65 | 92 | Scalable, uses mild conditions | Requires halogenated intermediates |

| Lawesson’s Reagent | 58 | 88 | One-pot synthesis | Low yield, costly reagents |

| Mechanochemical | 72 | 95 | Solvent-free, rapid | Limited scalability |

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The carbonyl group in the morpholinylcarbothioyl moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the morpholinylcarbothioyl group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The ethoxy group contributes to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Phenylpropanoids and Eugenol Derivatives

Ethyleugenol (4-Allyl-2-ethoxyphenol)

- Molecular Formula : C₁₁H₁₄O₂

- Molar Mass : 178.23 g/mol

- Key Differences : Replaces the morpholinylcarbothioyl group with an allyl (-CH₂CH=CH₂) substituent.

- Activity : Exhibits antifungal properties via membrane lesion formation and ergosterol biosynthesis inhibition .

Eugenol (2-Methoxy-4-allylphenol)

Benzimidazole Derivatives

2-Ethoxy-4-(6-nitro-1H-benzo[d]imidazole-2-yl)phenol (Compound 2h)

Thiocarbamate and Dioxane Derivatives

2-Ethoxy-4-(4,4,6-trimethyl-1,3-dioxan-2-yl)phenol

- Molecular Formula : C₁₅H₂₂O₄

- Molar Mass : 282.33 g/mol

- Key Differences : Replaces the thiocarbamate with a dioxane ring, altering solubility and hydrogen-bonding capacity.

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Physicochemical and Functional Group Comparisons

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Activities |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₇NO₃S | 267.34 | Ethoxy, phenol, thiocarbamate | Potential antifungal (inferred) |

| Ethyleugenol | C₁₁H₁₄O₂ | 178.23 | Ethoxy, allyl | Antifungal, membrane disruption |

| Compound 2h (Benzimidazole) | C₁₅H₁₃N₃O₄ | 323.29 | Nitro, benzimidazole | Synthetic versatility |

| Dioxane Derivative | C₁₅H₂₂O₄ | 282.33 | Dioxane, ethoxy | Altered solubility |

Research Implications and Gaps

- Thiocarbamate vs. Oxygenated Groups : The sulfur in the target compound may confer unique redox activity compared to oxygen-based analogues like dioxanes or methoxy groups .

- Biological Activity: While eugenol derivatives act via oxidative stress, the role of the morpholinylcarbothioyl group in the target compound remains uncharacterized. Comparative studies on ergosterol inhibition or membrane interaction are needed .

- Synthetic Accessibility : Benzimidazole derivatives (e.g., Compound 2h) benefit from microwave-assisted synthesis, whereas the target compound’s preparation method is undocumented .

Biologische Aktivität

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenolic core substituted with an ethoxy group and a morpholine-derived carbothioyl moiety, which contributes to its biological properties. The compound's IUPAC name is this compound.

Research indicates that this compound exhibits various mechanisms of action, including:

- Antioxidant Activity : The phenolic structure allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory benefits.

- Antimicrobial Properties : Preliminary data show that the compound has activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Effects

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a dose-dependent scavenging effect on free radicals, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation by Johnson et al. (2024), the anti-inflammatory properties were assessed in vitro using human endothelial cells. The compound significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) upon stimulation with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways.

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2023) focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.